![molecular formula C9H5F3N2O B15123392 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190320-89-8](/img/structure/B15123392.png)
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system, which includes a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-6-(trifluoromethyl)pyridine.
Reaction with Trifluoromethyl Anhydride: The 3-amino-6-(trifluoromethyl)pyridine is then reacted with trifluoromethyl anhydride to form 6-(trifluoromethyl)pyridine-3-amine.
Oxidation: The 6-(trifluoromethyl)pyridine-3-amine is subsequently oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with the carbaldehyde group at a different position.
6-(trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the pyrrolo ring system.
2-chloro-6-(trifluoromethyl)pyridine: Contains a chloro group instead of the carbaldehyde group.
Uniqueness
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the pyrrolo ring system, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1190320-89-8 |
|---|---|
Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-6-5(4-15)3-13-8(6)14-7/h1-4H,(H,13,14) |
InChI Key |
WGHNSQOZDLSFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


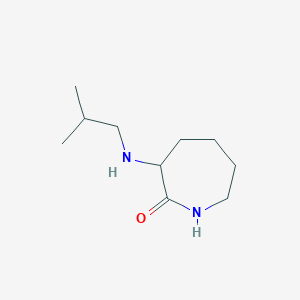
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
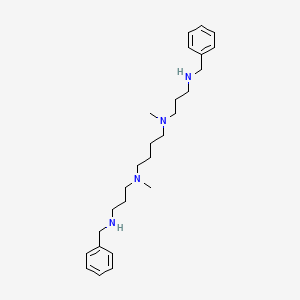
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
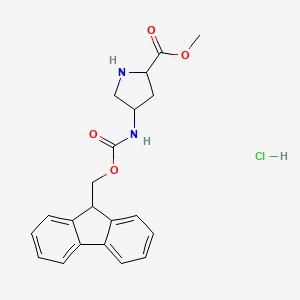
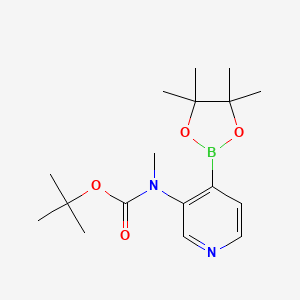
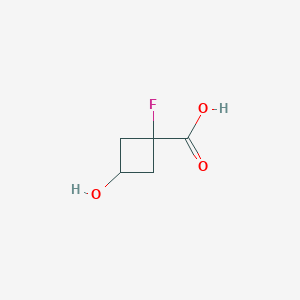
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
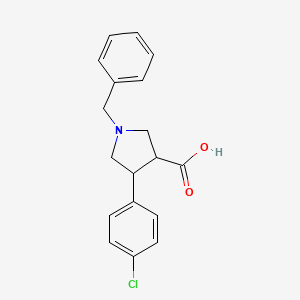
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)

